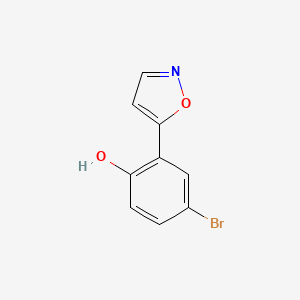

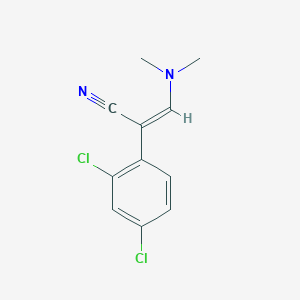

![molecular formula C15H16N2O2S B1331732 2-氨基-N-(4-甲氧基苯基)-5,6-二氢-4H-环戊[b]噻吩-3-甲酰胺 CAS No. 321529-87-7](/img/structure/B1331732.png)

2-氨基-N-(4-甲氧基苯基)-5,6-二氢-4H-环戊[b]噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

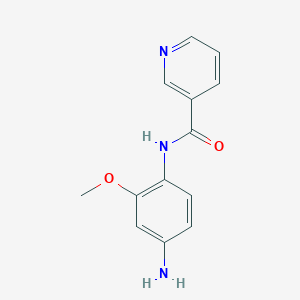

2-amino-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (hereafter referred to as 2-AMC) is an important organic compound used in a variety of scientific research applications. It is a cyclic amide containing a five-membered ring of two nitrogen atoms, one carbon atom, and two sulfur atoms. 2-AMC is a versatile compound that can be used as a building block to synthesize various other molecules, and it has a wide range of biological and physiological effects.

科学研究应用

抗炎和抗氧化特性

2-氨基-N-(3-氯苯基)-5,6-二氢-4H-环戊[b]噻吩-3-甲酰胺(一种密切相关的化合物)已被研究其抗炎和抗氧化活性。这些活性分别与布洛芬和抗坏血酸相当 (Kumar, Anupama, & Khan, 2008).

抗菌和抗真菌活性

噻吩-3-甲酰胺衍生物,包括与本化合物在结构上相似的衍生物,已显示出显着的抗菌和抗真菌活性。其中包括两个通过其分子构象展示这些特性的特定衍生物 (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).

合成和生物学评估

从 2-氨基-5,6-二氢-4H-环戊[b]噻吩-3-甲酰胺开始的类似噻吩衍生物的合成过程已导致具有潜在生物学应用的化合物。这些衍生物通过各种化学反应已针对不同的生物活性进行了评估 (Sameep, Srivastav, Shantakumar, & Salahuddin, 2012).

合成中的光谱线性

已经探索了 (E)-2-(取代的亚苄基氨基)-N-(3-氯-4-氟苯基)-六氢-2H-环戊[b]噻吩-3-甲酰胺衍生物的合成。该过程涉及微波辐射和催化,揭示了这些化合物的谱学性质,这可能与本化合物有关 (Thirunarayanan & Sekar, 2013).

对癌细胞的细胞毒性

与本化合物相关的 5-氨基-N-芳基-3-[(4-甲氧基苯基)氨基]-1H-吡唑-4-甲酰胺已被合成并评估了其对艾氏腹水癌 (EAC) 细胞的细胞毒活性,证明了在癌症研究中的潜在应用 (Hassan, Hafez, & Osman, 2014).

抗生素和抗菌药物合成

噻吩-2-甲酰胺衍生物的合成,包括它们作为抗革兰氏阳性菌和革兰氏阴性菌抗生素的生物活性,表明本化合物有可能在该领域得到探索 (Ahmed, 2007).

抗惊厥活性和计算机模拟研究

对结构相似的 2-氨基噻吩的席夫碱的研究已经证明了抗惊厥活性。这些研究包括计算机模拟性质,这可能与理解本化合物潜在应用有关 (Kunda, Rao, Mukkanti, Induri, & Reddy, 2013).

作用机制

Target of Action

Related compounds, such as 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes, have been found to activate nrf2 , a protein that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation .

Mode of Action

The compound activates NRF2 via a non-electrophilic mechanism

Biochemical Pathways

Upon activation, NRF2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant genes . This leads to the production of antioxidant proteins that protect cells against oxidative stress, thereby mitigating inflammation and other oxidative damage.

Pharmacokinetics

Related compounds have been found to be moderately stable in liver microsomes , suggesting that they may have good metabolic stability, which could impact their bioavailability.

Result of Action

The activation of NRF2 and the subsequent production of antioxidant proteins can lead to a decrease in oxidative stress and inflammation within cells . This can have various downstream effects, including the protection of cells from oxidative damage, which can contribute to various diseases.

未来方向

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

生化分析

Biochemical Properties

2-amino-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase 1 (HO-1) . These interactions suggest that the compound may have antioxidant properties and could modulate cellular redox states. Additionally, the compound’s interactions with proteins involved in inflammatory pathways, such as nuclear factor erythroid 2-related factor 2 (NRF2), indicate its potential anti-inflammatory effects .

Cellular Effects

2-amino-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been observed to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s activation of NRF2 leads to the upregulation of antioxidant genes, which helps protect cells from oxidative damage . Furthermore, its interaction with inflammatory mediators can reduce the production of pro-inflammatory cytokines, thereby modulating the immune response . These effects suggest that the compound could be beneficial in conditions characterized by oxidative stress and inflammation.

Molecular Mechanism

The molecular mechanism of 2-amino-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its binding interactions with key biomolecules. The compound has been shown to bind to the Kelch domain of KEAP1, a protein that regulates the activity of NRF2 . By inhibiting the interaction between KEAP1 and NRF2, the compound stabilizes NRF2 and promotes its translocation to the nucleus, where it activates the transcription of antioxidant and cytoprotective genes . This mechanism highlights the compound’s potential as a therapeutic agent for diseases involving oxidative stress and inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-amino-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated moderate stability in liver microsomes, indicating that it may have a reasonable half-life in biological systems . Long-term studies in cell cultures have shown that the compound maintains its antioxidant and anti-inflammatory effects over extended periods, suggesting its potential for chronic therapeutic applications .

Dosage Effects in Animal Models

The effects of 2-amino-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits significant antioxidant and anti-inflammatory activities without noticeable toxicity . At higher doses, some adverse effects, such as hepatotoxicity, have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

2-amino-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy. Additionally, the compound’s effects on metabolic flux and metabolite levels suggest its potential to modulate cellular metabolism .

Transport and Distribution

The transport and distribution of 2-amino-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide within cells and tissues involve interactions with transporters and binding proteins. The compound has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, it can bind to intracellular proteins, which may influence its localization and accumulation in specific cellular compartments . These interactions are crucial for understanding the compound’s pharmacokinetics and therapeutic potential.

Subcellular Localization

The subcellular localization of 2-amino-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is essential for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can exert its effects on cellular processes . Post-translational modifications, such as phosphorylation, may play a role in directing the compound to specific subcellular compartments . Understanding the subcellular localization of the compound is important for elucidating its mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

2-amino-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-19-10-7-5-9(6-8-10)17-15(18)13-11-3-2-4-12(11)20-14(13)16/h5-8H,2-4,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNAYJJPTCRZFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCC3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1331667.png)